molecular formula C10H13N3O2 B2765203 Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate CAS No. 927963-87-9

Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B2765203
CAS No.: 927963-87-9
M. Wt: 207.233
InChI Key: OEBNJAZLJKAVTJ-UHFFFAOYSA-N
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Description

Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H13N3O2. It is a pyridazine derivative, characterized by the presence of a pyrrolidine ring attached to the pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method includes the use of methylation reactions where the pyridazine ring is functionalized with a pyrrolidinyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid share a similar core structure.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid have a similar pyrrolidine ring.

Uniqueness: Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is unique due to the combination of the pyridazine and pyrrolidine rings, which may confer specific properties such as enhanced biological activity or improved chemical stability .

Properties

IUPAC Name

methyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)8-4-5-9(12-11-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNJAZLJKAVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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